11-Hydroxytephrosin
Overview
Description
The provided papers do not specifically discuss 11-Hydroxytephrosin, but they do provide insights into related hydroxy compounds and their synthesis, structure, and biological activities. For instance, the synthesis of hydroxy compounds is highlighted in the context of carbon-11-meta-hydroxyephedrine, which is synthesized by direct N-methylation and shows potential for heart neuronal imaging . Additionally, hydroxypyridinone derivatives, which are synthesized from kojic acid, demonstrate significant inhibitory effects on tyrosinase and can prevent browning in fresh-cut apples . The synthesis of a β-hydroxyketone moiety in natural products is also discussed, with a focus on the total synthesis and structure revision of (-)-11β-hydroxycurvularin .
Synthesis Analysis
The synthesis of related hydroxy compounds involves various techniques. For example, carbon-11-meta-hydroxyephedrine is synthesized through direct N-methylation, which is a relatively quick process taking approximately 45 minutes . The synthesis of hydroxypyridinone derivatives starts from kojic acid and involves the creation of oxime ether moieties . The total synthesis of (-)-11β-hydroxycurvularin is achieved through a remote stereoinductive intramolecular nitrile oxide cycloaddition, which is a more complex and specific method .
Molecular Structure Analysis
The molecular structure of hydroxy compounds is crucial for their biological activity. The paper on hydroxypyridinone derivatives provides information on the inhibitory mechanism of these compounds on tyrosinase, which is related to their molecular structure . The structure of (-)-11β-hydroxycurvularin was revised during its total synthesis, indicating the importance of accurate molecular structure determination .
Chemical Reactions Analysis
The chemical reactions involving hydroxy compounds are diverse. For instance, the conversion of cortisol to cortisone and corticosterone to 11-dehydrocorticosterone by 11 beta-hydroxysteroid dehydrogenase (11-HSD) is a key reaction in conferring ligand specificity to the mineralocorticoid receptor . The inhibition of mushroom tyrosinase by hydroxypyridinone derivatives is another example of a chemical reaction that is influenced by the structure of the hydroxy compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxy compounds are essential for their function and application. Carbon-11-meta-hydroxyephedrine, for example, has a high myocardial uptake and is resistant to metabolism in heart tissue, making it suitable for kinetic modeling in neuronal imaging of the heart . The inhibitory effects of hydroxypyridinone derivatives on tyrosinase and their application in preventing browning of fresh-cut apples also reflect their physical and chemical properties .
Scientific Research Applications
1. Cancer Research and Potential Therapeutic Applications
11-Hydroxytephrosin has been identified as a potential inhibitor of 3-Phosphoinositide-Dependent Protein Kinase 1 (PDPK1), a significant player in cancer progression and metastasis. Research suggests that 11-Hydroxytephrosin binds competitively to the ATP-binding pocket of PDPK1, implying its potential use in therapeutic applications against PDPK1-associated diseases, including various cancers. This discovery is crucial in the field of cancer therapeutics, as natural compounds like 11-Hydroxytephrosin, with minimal side effects and broad therapeutic potential, are highly sought after (Atiya et al., 2022).
2. Chromosomal Linkage and Genetic Studies
While not directly related to 11-Hydroxytephrosin, research into genetic mapping and the study of enzymes like tyrosine hydroxylase, which is linked to chromosome 11, contributes to the broader understanding of genetic factors in various diseases. Such research provides valuable insights into genetic associations with conditions like manic-depressive psychosis and other affective disorders, which are crucial for advancing medical science and developing new treatments (Moss et al., 1986), (Nielsen et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O8/c1-22(2)6-5-11-14(31-22)8-13(24)19-20(11)30-18-10-29-15-9-17(28-4)16(27-3)7-12(15)23(18,26)21(19)25/h5-9,18,24,26H,10H2,1-4H3/t18-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLCPNIRDVOOEZ-WZONZLPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222755 | |
Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Hydroxytephrosin | |
CAS RN |
72458-85-6 | |
Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072458856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.